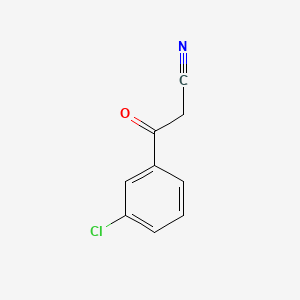

3-Chlorobenzoylacetonitrile

Description

The exact mass of the compound 3-Chlorobenzoylacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31892. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chlorobenzoylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorobenzoylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDFNNHFARLIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176054 | |

| Record name | 3-Chlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21667-62-9 | |

| Record name | 3-Chlorobenzoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021667629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21667-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chlorobenzoyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Process handling of 3-Chlorobenzoylacetonitrile

Executive Summary

3-Chlorobenzoylacetonitrile (CAS: 21667-62-9) is a critical

This guide provides a comprehensive solubility analysis to support process chemists and researchers. Unlike simple solubility tables, this document focuses on the mechanistic interactions governing dissolution—specifically the impact of the active methylene proton (

Physicochemical Profile

| Property | Value | Relevance to Solubility |

| Molecular Structure | 3-Cl-C₆H₄-C(=O)CH₂CN | Amphiphilic: Lipophilic aryl tail vs. Polar head. |

| Molecular Weight | 179.60 g/mol | Moderate MW facilitates dissolution in organic media. |

| Melting Point | 80–82 °C | Solid at RT; amenable to melt crystallization. |

| Acidity ( | ~8.5 (Estimated) | Critical : Soluble in basic aqueous media via enolate formation. |

| LogP | ~2.2 | Moderate lipophilicity; prefers organic phases over neutral water. |

Solubility Landscape

The solubility of 3-Chlorobenzoylacetonitrile is dictated by "like-dissolves-like" principles modified by its ability to hydrogen bond and ionize.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Dipole-dipole interactions stabilize the polar nitrile/carbonyl groups. Excellent for reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Good solvation of the lipophilic chlorophenyl ring. Preferred for extractions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Heat dependent) | Soluble at reflux; sparingly soluble at RT. Ideal for recrystallization .[1] |

| Ethers/Esters | THF, Ethyl Acetate | Moderate to High | Good general solubility; often used as reaction media. |

| Aqueous (Neutral) | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect of the aryl ring dominates. |

| Aqueous (Basic) | 1M NaOH, Na₂CO₃, NH₄OH | Soluble | Deprotonation of the |

| Non-Polar | Hexanes, Heptane, Toluene | Low / Insoluble | Lack of polar interactions. Excellent antisolvents . |

The Tautomeric Effect

In solution, 3-Chlorobenzoylacetonitrile exists in equilibrium between the Keto and Enol forms.

-

Polar Protic Solvents (MeOH): Stabilize the Keto form via H-bonding.

-

Non-Polar Solvents (CHCl₃): Shift equilibrium toward the Enol form (intramolecular H-bonding).

-

Implication: NMR spectra may look different in CDCl₃ vs. DMSO-d₆ due to shifting tautomeric ratios.

Experimental Protocols

Protocol A: Visual Solubility Screening Workflow

For rapid determination of approximate solubility limits during process development.

Materials: 20 mL Scintillation vials, calibrated micropipettes, heating block.

-

Weighing: Place 10 mg of 3-Chlorobenzoylacetonitrile into a clear vial.

-

Solvent Addition (Step 1): Add 100

L of solvent (Target: 100 mg/mL). -

Observation: Vortex for 30 seconds.

-

Clear Solution: High Solubility. Stop.

-

Suspension: Proceed to Step 4.

-

-

Dilution (Step 2): Add 900

L solvent (Total 1 mL; Target: 10 mg/mL). Vortex.-

Clear Solution: Moderate Solubility.

-

Suspension: Proceed to Step 5.

-

-

Thermal Stress: Heat to boiling point (or 80°C).

-

Clear: Temperature-dependent solubility (Good for crystallization).

-

Suspension: Insoluble.[2]

-

Figure 1: Decision tree for rapid solubility classification.

Protocol B: Recrystallization via Antisolvent Addition

Best for purifying 3-Chlorobenzoylacetonitrile from crude reaction mixtures.

Concept: Dissolve in a "Good" solvent, then lower solubility by adding a "Bad" solvent (Antisolvent).

-

Solvent Pair: Ethyl Acetate (Good) / Hexanes (Antisolvent).

-

Procedure:

-

Dissolve crude solid in minimal hot Ethyl Acetate (approx. 5-7 mL per gram).

-

Filter hot to remove insoluble mechanical impurities.

-

While keeping the solution hot (50-60°C), slowly add Hexanes dropwise until a persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Ethyl Acetate to clear the solution.

-

Allow to cool slowly to Room Temperature (RT), then to 0-4°C.

-

Filter crystals and wash with cold 1:3 EtOAc:Hexanes.

-

Process & Safety Considerations

pH-Dependent Extraction (Self-Validating Step)

Because the compound is acidic (

-

Dissolve crude mixture in DCM.

-

Extract with 1M NaOH (aq). The 3-Chlorobenzoylacetonitrile moves to the aqueous layer (as enolate). Neutral impurities stay in DCM.

-

Separate layers. Discard organic layer (impurities).

-

Acidify aqueous layer with HCl to pH ~3-4. The product precipitates or oils out.

-

Re-extract into fresh DCM or filter the solid precipitate.

Safety Hazards[2]

-

Nitrile Toxicity: Metabolization may release cyanide ions. Handle in a fume hood.

-

Skin Absorption: The lipophilic nature allows rapid dermal absorption. Wear nitrile gloves.

-

Reactivity: Avoid strong oxidizers. The active methylene is prone to condensation; store in a cool, dry place.

Mechanistic Diagram: Solvation & Reactivity

Figure 2: Mechanistic pathways for dissolution in different media.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21667-62-9, 3-Chlorobenzoylacetonitrile. Retrieved from [Link]

-

PureSynth (2025). (3-Chlorobenzoyl)Acetonitrile 97.0%(GC) Technical Data Sheet. Retrieved from [Link]

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity and keto-enol tautomerism mechanisms).

Sources

Technical Monograph: 3-(3-Chlorophenyl)-3-oxopropanenitrile (CAS 21667-62-9)

Executive Summary

3-(3-Chlorophenyl)-3-oxopropanenitrile (CAS 21667-62-9) is a specialized

Part 1: Chemical Identity & Physicochemical Properties[1]

CAS 21667-62-9 is characterized by a meta-chlorinated benzene ring coupled to a cyano-acetyl group. The electron-withdrawing chlorine atom at the meta-position imparts specific lipophilic and electronic properties that influence the binding affinity of downstream pharmaceutical targets.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 3-(3-Chlorophenyl)-3-oxopropanenitrile |

| Synonyms | 3-Chlorobenzoylacetonitrile; 3'-Chloro-2-cyanoacetophenone |

| Molecular Formula | C |

| Molecular Weight | 179.60 g/mol |

| CAS Number | 21667-62-9 |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 80.0 – 84.0 °C |

| Solubility | Soluble in MeOH, EtOH, DMSO, Chloroform; Insoluble in Water |

| pKa (Predicted) | ~7.5 (due to the active methylene group) |

| Storage Conditions | 0-10°C (Refrigerated); Store under inert gas (Argon/Nitrogen) |

Part 2: Pharmacological Applications & Synthetic Utility[4][5]

The "Privileged Scaffold" Precursor

In drug discovery, CAS 21667-62-9 is not a drug itself but a high-value building block . Its

Key Therapeutic Areas[1]

-

Kinase Inhibitors: The resulting pyrazole derivatives mimic the ATP purine ring, allowing them to dock into the ATP-binding pocket of kinases such as p38 MAPK (anti-inflammatory) and ITK (T-cell malignancies). The meta-chloro substitution often occupies a hydrophobic pocket (Gatekeeper region), enhancing selectivity.

-

Antimicrobial Agents: Pyrazoles derived from this intermediate exhibit potent antifungal activity by disrupting fungal cell membrane synthesis.

-

Agrochemicals: Used in the synthesis of fungicides where the 3-chlorophenyl motif provides metabolic stability.

Diagram 1: Synthetic Versatility of CAS 21667-62-9

This diagram illustrates the divergent synthesis pathways starting from CAS 21667-62-9 to create bioactive heterocycles.

Caption: Divergent synthesis pathways utilizing CAS 21667-62-9 as a core scaffold for heterocycle generation.

Part 3: Experimental Protocols

Protocol A: Synthesis of a Bioactive Pyrazole Scaffold

Objective: To synthesize 3-(3-chlorophenyl)-1H-pyrazol-5-amine, a common precursor for ATP-competitive kinase inhibitors.

Mechanism: The reaction proceeds via a Knorr Pyrazole Synthesis mechanism, where the hydrazine nitrogens attack the carbonyl and nitrile carbons of the

Reagents:

-

CAS 21667-62-9 (1.0 eq)

-

Hydrazine hydrate (1.5 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic amount)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.80 g (10 mmol) of CAS 21667-62-9 in 20 mL of absolute ethanol.

-

Addition: Dropwise add 0.75 g (15 mmol) of hydrazine hydrate (80% solution) to the stirring solution at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf product.

-

Workup: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white or off-white solid.

-

Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL).

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Validation: Confirm structure via

H-NMR. Look for the disappearance of the methylene singlet (

Protocol B: Solubility & Stability Testing

Objective: To determine the stability of CAS 21667-62-9 in solution for high-throughput screening (HTS).

-

DMSO Stock: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Observation: The solution should be clear yellow. If cloudy, sonicate for 30 seconds.

-

Stability Check: Store at -20°C. Re-analyze via LC-MS after 48 hours to ensure no hydrolysis of the nitrile group (which would form the amide). Note: Avoid aqueous basic buffers for long-term storage as they catalyze nitrile hydrolysis.

Part 4: Safety, Hazards, & Handling (GHS Standards)

Signal Word: WARNING

Hazard Statements

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Handling Protocol

-

Engineering Controls: Always handle within a certified chemical fume hood. The dust is irritating to the respiratory tract.

-

PPE: Wear nitrile gloves (minimum thickness 0.11 mm), safety goggles with side shields, and a lab coat.

-

Incompatibility: Highly reactive with strong oxidizing agents and strong bases . Contact with acids may liberate toxic hydrogen cyanide (HCN) gas if the nitrile group hydrolyzes under extreme conditions (though less likely than with simple cyanides, caution is mandatory).

-

Spill Response: Dampen spilled solid with ethanol to prevent dust formation before sweeping. Dispose of as hazardous organic waste (halogenated).

Diagram 2: Safety & Reactivity Logic

Visualizing the reactivity risks associated with the functional groups of CAS 21667-62-9.

Caption: Reactivity matrix highlighting critical incompatibilities for safe handling.

References

-

PubChem. (n.d.). 3-(3-Chlorophenyl)-3-oxopropanenitrile (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved January 30, 2026, from [Link]

-

National Institutes of Health (NIH). (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

Advanced Characterization and Utilization of Keto-Enol Tautomerism in 3-Chlorobenzoylacetonitrile

Content Type: Technical Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Organic Synthesis Researchers.

Executive Summary & Mechanistic Rationale

3-Chlorobenzoylacetonitrile (3-CBAN) is a pivotal scaffold in the synthesis of bioactive heterocycles, particularly pyrazoles and isoxazoles used in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike ubiquitous

Understanding the keto-enol equilibrium in 3-CBAN is not merely an academic exercise; it is the rate-determining factor in base-catalyzed condensations (Knoevenagel, Pinner synthesis). The electron-withdrawing nature of the 3-chloro substituent on the aromatic ring significantly enhances the acidity of the

This guide provides a validated framework for quantifying this equilibrium and exploiting it for controlled reactivity.

Mechanistic Architecture

Electronic Effects and Tautomeric Stability

The tautomerization of 3-CBAN involves the migration of a proton from the

-

Keto Form (A): The thermodynamically dominant species in non-polar solvents (

, Toluene). -

Enol Form (B): Typically less favored in neutral media due to the lack of "chelate-like" stabilization. However, the 3-Cl group (inductive effect,

) stabilizes the conjugate base (enolate), making the enol form more accessible under basic conditions or in polar hydrogen-bond accepting solvents (DMSO, DMF).

Visualization of Tautomeric & Reactive Pathways

The following diagram illustrates the equilibrium and the subsequent divergence into

Figure 1: Tautomeric equilibrium of 3-CBAN and divergent reaction pathways based on enolate character.

Experimental Protocols

Protocol A: NMR-Based Quantification of

Objective: Determine the Keto:Enol ratio in varying dielectric environments to optimize reaction solvents.

Materials:

-

3-Chlorobenzoylacetonitrile (>98% purity).

-

Deuterated Solvents:

(Non-polar), -

NMR Tubes (Precision grade).

Workflow:

-

Sample Preparation: Dissolve 20 mg of 3-CBAN in 0.6 mL of the respective deuterated solvent. Ensure complete dissolution.

-

Equilibration: Allow samples to stand at 25°C for 30 minutes to ensure thermodynamic equilibrium is reached.

-

Acquisition: Acquire

NMR spectra (minimum 400 MHz, 16 scans). -

Integration Logic:

-

Keto Signal: Integrate the

-methylene singlet ( -

Enol Signal: Integrate the vinylic proton (

) typically found at 6.1 – 6.5 ppm . (Integral =

-

-

Calculation:

(Note:

Protocol B: Controlled Cyclization to 3-(3-Chlorophenyl)-5-aminopyrazole

Objective: Utilize the enolic reactivity for heterocycle synthesis.

Causality: Hydrazine acts as a dinucleophile. It initially attacks the ketone (favored by the electron-deficient 3-Cl-phenyl ring). The subsequent cyclization onto the nitrile requires the intermediate to adopt a specific geometry, often facilitated by the transient enol/enamine character.

Step-by-Step:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 3-CBAN (10 mmol, 1.79 g) in Ethanol (20 mL).

-

Catalysis: Add Glacial Acetic Acid (5 mol%, catalytic) to activate the carbonyl.

-

Addition: Dropwise add Hydrazine Hydrate (12 mmol, 1.2 eq) at room temperature.

-

Observation: A slight exotherm indicates Schiff base formation.

-

-

Reflux: Heat the mixture to reflux (78°C) for 3 hours.

-

Checkpoint: Monitor via TLC (Mobile Phase: 1:1 EtOAc/Hexane). Disappearance of the nitrile spot (

) marks completion.

-

-

Isolation: Cool to 0°C. The product often precipitates. If not, concentrate to 50% volume and add cold water.

-

Purification: Recrystallize from EtOH/Water to yield white needles.

Data Presentation & Analysis

Expected NMR Chemical Shifts

The following table summarizes the diagnostic signals for distinguishing the tautomers.

| Feature | Keto Form ( | Enol Form ( | Mechanistic Note |

| Keto | |||

| Aromatic Region | 3-Cl substituent causes distinct splitting patterns. | ||

| Enolic OH | N/A | Highly dependent on concentration and solvent H-bonding. | |

| Carbonyl ( | Carbonyl character decreases in enol form. |

Solvent Influence on

-

Chloroform (

): < 5% Enol. The keto form dominates as the linear nitrile prevents the 6-membered H-bond stabilization seen in acetylacetone. -

DMSO (

): 10-25% Enol. DMSO acts as a Hydrogen Bond Acceptor (HBA), stabilizing the enolic -OH and shifting the equilibrium slightly toward the enol.

References

-

Tautomerism of

-Ketonitriles : Allegretti, P. E., et al. "Solvent effect in keto-enol tautomerism for a polymerizable -

Synthesis of Pyrazoles : El-Saghier, A. M. "Synthesis of some new pyrazole and pyrimidine derivatives." Journal of Chemical Research, 2002.

-

Acidity of Benzoylacetonitriles : Iglesias, E. "Determination of Keto-Enol Equilibrium Constants...". Journal of the Chemical Society, Perkin Transactions 2, 1997.

-

General NMR Techniques for Tautomerism : Garland, C. W., et al. "Experiments in Physical Chemistry." McGraw-Hill, 8th Ed.

Technical Guide: Strategic Utilization of 3-Chlorobenzoylacetonitrile in Drug Discovery

Executive Summary

3-Chlorobenzoylacetonitrile (CAS: 21667-62-9) serves as a pivotal

Chemical Profile & Reactivity Analysis

Structural Dynamics

The molecule operates as a trifunctional synthon. The electron-withdrawing chlorine atom at the meta position of the phenyl ring enhances the lipophilicity of the final pharmacophore without imposing the steric hindrance often seen with ortho substitution.

| Property | Specification |

| IUPAC Name | 3-(3-Chlorophenyl)-3-oxopropanenitrile |

| CAS Number | 21667-62-9 |

| Molecular Weight | 179.60 g/mol |

| Appearance | White to pale yellow solid |

| Key pKa | ~9–10 (Methylene group) |

| Storage | 2–8°C, Inert atmosphere (Hygroscopic) |

Reactivity Map

The following diagram illustrates the three primary reactive sites utilized in organic synthesis.

Figure 1: Reactivity map highlighting the electrophilic carbonyl (Site A), the nucleophilic active methylene (Site B), and the electrophilic nitrile (Site C).[1][2][3][4][5][6][7][8]

Module 1: Construction of Pyrazole Scaffolds (Kinase Inhibitors)

The pyrazole ring is a privileged structure in medicinal chemistry, serving as the core for numerous p38 MAP kinase inhibitors and anti-inflammatory agents. The condensation of 3-chlorobenzoylacetonitrile with hydrazines is the most direct route to these targets.

Mechanistic Insight

The reaction proceeds via a Knorr-type synthesis. The hydrazine nitrogen attacks the ketone (Site A), forming a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen on the nitrile carbon (Site C) closes the ring, yielding 3-amino-5-arylpyrazoles.

Validated Protocol: Synthesis of 3-Amino-5-(3-chlorophenyl)pyrazole

This protocol provides a versatile amino-pyrazole intermediate suitable for further coupling (e.g., amide coupling to form kinase inhibitors).

Reagents:

-

3-Chlorobenzoylacetonitrile (1.0 eq)

-

Hydrazine hydrate (80% aqueous solution, 2.0 eq)

-

Ethanol (Absolute, 10 volumes)

-

Catalytic Acetic Acid (0.1 eq)

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with 3-chlorobenzoylacetonitrile (10 mmol, 1.79 g) and absolute ethanol (20 mL). Stir until fully dissolved.

-

Addition: Add hydrazine hydrate (20 mmol, 1.25 mL) dropwise over 5 minutes. Note: Reaction is slightly exothermic.

-

Catalysis: Add glacial acetic acid (1 mmol, ~60 µL) to catalyze the imine formation.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) for the disappearance of the starting nitrile.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Isolation: Pour the mixture into ice-cold water (50 mL). Stir for 15 minutes. Filter the resulting solid.

-

Purification: Recrystallize from ethanol/water (9:1) to yield the product as off-white needles.

Yield Expectation: 85–92%

Figure 2: Synthetic workflow for the conversion of 3-chlorobenzoylacetonitrile to the amino-pyrazole scaffold.

Module 2: Knoevenagel Condensation (Michael Acceptors)

The active methylene group (Site B) allows for rapid condensation with aromatic aldehydes. The resulting benzylidene derivatives are potent Michael acceptors, often used as precursors for dihydropyridines (calcium channel blockers) or as reactive intermediates for covalent drugs.

Validated Protocol: Synthesis of -Cyanocinnamates

Reagents:

-

3-Chlorobenzoylacetonitrile (1.0 eq)

-

Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde) (1.0 eq)

-

Piperidine (Catalytic, 5 mol%)

-

Ethanol (5 volumes)

Step-by-Step Procedure:

-

Setup: Mix 3-chlorobenzoylacetonitrile (5 mmol) and the aldehyde (5 mmol) in ethanol (10 mL).

-

Initiation: Add piperidine (0.25 mmol) at room temperature.

-

Reaction: Stir at room temperature for 1–3 hours. A solid precipitate usually forms rapidly.

-

Completion: If precipitation is not observed, heat to 50°C for 30 minutes.

-

Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Self-Validating Check: The product should exhibit a distinct color change (often yellow/orange) due to extended conjugation, and the disappearance of the aldehyde peak in

Module 3: Advanced Multi-Component Reactions (MCRs)

For high-throughput screening (HTS) libraries, 3-chlorobenzoylacetonitrile is an ideal component for one-pot MCRs to generate complex fused heterocycles.

Synthesis of 2-Amino-4H-chromenes

Reacting the scaffold with salicylaldehydes (or activated phenols + aldehydes) yields chromene derivatives, which are widely explored as anticancer agents.

General Scheme:

This pathway utilizes the Knoevenagel condensation followed by an intramolecular Pinner-type reaction or nucleophilic attack by the phenol oxygen.

References

-

El-Sawy, E. R., et al. "Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives." Organic & Biomolecular Chemistry, vol. 11, no. 29, 2013, pp. 4891-4898.[9]

- Context: Validates the antifungal and antitubercular activity of chlorophenyl-pyrazole derivatives synthesized via similar p

-

Khidre, R. E., & Abdel-Wahab, B. F. "Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives." Current Organic Chemistry, vol. 17, no. 2, 2013.

- Context: Comprehensive review of the reactivity of benzoylacetonitriles, specifically in forming pyridine rings.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2756839, 3-(3-Bromophenyl)-3-oxopropanenitrile." PubChem, 2025.[2]

- Context: While referencing the bromo-analog, this source confirms the physicochemical properties and safety data (GHS)

-

Achmatowicz, M., et al. "Practical synthesis of a p38 MAP kinase inhibitor."[10] The Journal of Organic Chemistry, vol. 74, no.[10] 2, 2009, pp. 795-809.

- Context: Demonstrates the industrial relevance of constructing kinase inhibitors using similar condens

-

Organic Chemistry Portal. "Knorr Pyrazole Synthesis."

- Context: Provides the authoritative mechanistic grounding for the hydrazine condens

Sources

- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(3-Bromophenyl)-3-oxopropanenitrile | C9H6BrNO | CID 2756839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]

- 5. AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method - Google Patents [patents.google.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chlorobenzoylacetonitrile: Synthesis, Characterization, and Applications

A Senior Application Scientist's Perspective on a Versatile Chemical Intermediate

This guide provides a comprehensive technical overview of 3-Chlorobenzoylacetonitrile, a significant intermediate in organic synthesis and drug discovery. From its historical context and synthesis to its detailed characterization and potential applications, this document offers researchers, scientists, and drug development professionals a thorough understanding of this valuable compound.

Introduction: A Molecule in Context

3-Chlorobenzoylacetonitrile, systematically named 3-(3-chlorophenyl)-3-oxopropanenitrile, belongs to the class of β-ketonitriles. These compounds are characterized by a nitrile group and a ketone separated by a methylene group. This structural motif imparts a unique reactivity, making them valuable building blocks in the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds with potential biological activity.

While the specific "discovery" of 3-Chlorobenzoylacetonitrile is not a singular, landmark event in chemical history, its emergence is intrinsically linked to the development of synthetic methodologies for benzoylacetonitrile and its derivatives. The introduction of a chlorine atom at the meta-position of the phenyl ring significantly influences the molecule's electronic properties and, consequently, its reactivity and the biological activity of its downstream products. The presence of chlorine, a common halogen in pharmaceuticals, can enhance properties such as metabolic stability and binding affinity.[1]

Synthesis of 3-Chlorobenzoylacetonitrile: A Practical Approach

The most common and historically significant method for the synthesis of β-ketonitriles is the Claisen condensation. This reaction involves the condensation of an ester with a compound containing an active methylene group, such as a nitrile, in the presence of a strong base.

For the synthesis of 3-Chlorobenzoylacetonitrile, a crossed Claisen condensation between an ester of 3-chlorobenzoic acid (e.g., methyl 3-chlorobenzoate) and acetonitrile is the most logical and widely employed route.

Reaction Mechanism: The Claisen Condensation

The mechanism of the Claisen condensation for the synthesis of 3-Chlorobenzoylacetonitrile proceeds through the following key steps:

-

Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide or sodium hydride, deprotonates the α-carbon of acetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group. This results in the formation of a resonance-stabilized carbanion (enolate).

-

Nucleophilic Acyl Substitution: The acetonitrile enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl 3-chlorobenzoate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating the methoxide leaving group to form the β-ketonitrile, 3-Chlorobenzoylacetonitrile.

-

Deprotonation (Driving Force): The product, 3-Chlorobenzoylacetonitrile, has a highly acidic methylene group flanked by two electron-withdrawing groups (the carbonyl and nitrile groups). The alkoxide base deprotonates this methylene group, forming a resonance-stabilized enolate. This irreversible deprotonation is the thermodynamic driving force for the reaction.

-

Protonation: A final workup with a protic acid neutralizes the enolate to yield the final product.

Figure 1: Generalized workflow for the Claisen condensation synthesis of 3-Chlorobenzoylacetonitrile.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-Chlorobenzoylacetonitrile based on established methods for similar compounds.

Materials:

-

Methyl 3-chlorobenzoate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Base Suspension: Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous diethyl ether or THF.

-

Acetonitrile Addition: Anhydrous acetonitrile (2-3 equivalents) is added dropwise to the stirred suspension of sodium hydride at room temperature. The mixture is then gently refluxed for 1-2 hours to ensure complete formation of the acetonitrile enolate.

-

Ester Addition: A solution of methyl 3-chlorobenzoate (1 equivalent) in the same anhydrous solvent is added dropwise to the reaction mixture at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.

-

Quenching: The reaction mixture is cooled in an ice bath, and excess sodium hydride is carefully quenched by the slow, dropwise addition of ethanol or isopropanol, followed by water.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is acidified with 1 M HCl to a pH of approximately 2-3 and then extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by saturated brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 3-Chlorobenzoylacetonitrile as a solid.

Safety Precautions: Sodium hydride is a highly flammable and moisture-sensitive reagent. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Physicochemical Properties and Characterization

A thorough characterization of 3-Chlorobenzoylacetonitrile is essential to confirm its identity and purity.

Table 1: Physicochemical Properties of 3-Chlorobenzoylacetonitrile

| Property | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 78-82 °C |

| Solubility | Soluble in most organic solvents |

| CAS Number | 28534-33-0 |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carbonyl and nitrile groups, typically in the range of 4.0-4.5 ppm. The aromatic protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region (7.2-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the nitrile carbon (around 115-120 ppm), the methylene carbon (around 30-35 ppm), the carbonyl carbon (around 190-195 ppm), and the aromatic carbons.

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for:

-

C≡N stretch (nitrile): A sharp, medium-intensity peak around 2250-2270 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z 179 and a characteristic (M+2)⁺ peak at m/z 181 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of CO and CN groups.

Reactivity and Synthetic Applications

The chemical reactivity of 3-Chlorobenzoylacetonitrile is dictated by the presence of the ketone, nitrile, and the highly acidic α-methylene group. This trifunctional nature makes it a versatile precursor for the synthesis of various heterocyclic systems.

Figure 2: Key reactive sites and synthetic applications of 3-Chlorobenzoylacetonitrile.

Common reactions involving 3-Chlorobenzoylacetonitrile include:

-

Knoevenagel Condensation: The active methylene group can react with aldehydes and ketones to form α,β-unsaturated products.

-

Gewald Amination: Reaction with elemental sulfur and a primary or secondary amine can lead to the formation of substituted 2-aminothiophenes.

-

Synthesis of Pyridines and Pyrimidines: Condensation reactions with various dinucleophiles can be used to construct pyridine and pyrimidine rings, which are prevalent scaffolds in medicinal chemistry.

-

Synthesis of Pyrazoles and Isoxazoles: Reaction with hydrazine derivatives or hydroxylamine can yield pyrazole and isoxazole heterocycles, respectively.

The electron-withdrawing nature of the 3-chloro substituent on the phenyl ring can enhance the electrophilicity of the carbonyl carbon and the acidity of the α-methylene protons, potentially influencing reaction rates and yields compared to the unsubstituted benzoylacetonitrile.

Potential Applications in Drug Discovery and Development

While specific applications of 3-Chlorobenzoylacetonitrile are often part of proprietary drug discovery programs, its utility can be inferred from the biological activities of the heterocyclic compounds derived from it. The benzoylacetonitrile core is a known pharmacophore, and the introduction of a chlorine atom can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Potential therapeutic areas where derivatives of 3-Chlorobenzoylacetonitrile may find application include:

-

Antimicrobial Agents: Many nitrogen- and sulfur-containing heterocycles synthesized from β-ketonitriles exhibit antibacterial and antifungal properties.[1]

-

Anticancer Agents: Substituted pyridines and pyrimidines are key components of numerous kinase inhibitors and other anticancer drugs.

-

Anti-inflammatory Drugs: Various heterocyclic compounds have shown promise as inhibitors of inflammatory pathways.

The versatility of 3-Chlorobenzoylacetonitrile as a synthetic intermediate ensures its continued relevance in the exploration of new chemical entities with therapeutic potential.

Conclusion

3-Chlorobenzoylacetonitrile is a valuable and versatile chemical intermediate with a rich chemistry centered around its β-ketonitrile functionality. While its discovery is rooted in the broader history of organic synthesis, its importance lies in its utility as a building block for a diverse range of heterocyclic compounds. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is crucial for its effective application in research and development, particularly in the quest for novel therapeutic agents. The strategic placement of the chlorine atom offers a handle for medicinal chemists to fine-tune the properties of lead compounds, making 3-Chlorobenzoylacetonitrile a molecule of significant interest for the future of drug discovery.

References

- Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(23), 2798-2817.

- Al-Zaydi, K. M. (2009). A review on the chemistry of benzoylacetonitrile. Arkivoc, 2009(1), 276-330.

- Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 45(14), 2913-2917.

- Patel, R. V., Patel, J. K., & Kumari, P. (2014). Synthesis and biological evaluation of some novel benzoylacetonitrile derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 23(6), 2888-2897.

-

PubChem. (n.d.). 3-Chlorobenzoylacetonitrile. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-chlorobenzoyl)-acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

- Liras, S., Allen, J. G., & Segelstein, B. E. (2001). A practical, one-pot synthesis of substituted benzoylacetonitriles.

-

Ilie, M., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]

Sources

Physical Appearance and Stability of 3-Chlorobenzoylacetonitrile: A Technical Guide

Primary CAS: 21667-62-9

Synonyms: 3-(3-Chlorophenyl)-3-oxopropanenitrile; m-Chlorophenacyl cyanide;

Executive Technical Context

3-Chlorobenzoylacetonitrile is a pivotal

However, this same reactivity dictates its physical instability. The compound exhibits significant keto-enol tautomerism, rendering it susceptible to oxidative degradation and hydrolysis under standard environmental conditions. This guide provides a rigorous analysis of its physicochemical behavior to ensure integrity during drug development workflows.

Physical Characterization Profile

The physical state of 3-Chlorobenzoylacetonitrile is a direct macroscopic reflection of its microscopic purity and tautomeric state.

Appearance and Morphology

-

High Purity (>98%): Appears as a crystalline solid , typically white to off-white. The crystal lattice stabilizes the keto-form, minimizing autoxidation.

-

Degraded/Impure: Shifts to light yellow, orange, or reddish powder .

-

Causality: The color shift is often due to the formation of conjugated oligomers or oxidation products initiated at the active methylene site. A "wet" or "clumpy" appearance suggests partial hydrolysis or solvent retention, which accelerates degradation.

-

Thermodynamic Properties

-

Melting Point (MP): 80.0 – 84.0 °C (Sharp range indicates purity).

-

Diagnostic Value: A depressed melting point (e.g., <78 °C) or a broadened range (>2 °C) is the single most reliable rapid indicator of contamination by hydrolysis products (e.g., 3-chlorobenzoic acid).

-

-

Solubility Profile:

-

Water: Insoluble (Hydrophobic aromatic ring dominates).

-

Polar Organic Solvents (DMSO, DMF, Acetonitrile): Highly soluble.

-

Alcohols (Methanol, Ethanol): Soluble, but prolonged storage in protic solvents can catalyze tautomerization.

-

Data Summary Table

| Property | Specification | Critical Note |

| CAS Registry | 21667-62-9 | Distinct from 4-chloro isomer (CAS 4640-66-8) |

| Molecular Weight | 179.60 g/mol | |

| Appearance | White/Off-white Crystalline | Yellow/Orange indicates degradation |

| Melting Point | 80 – 84 °C | <78 °C = Reject Batch |

| Storage Class | Refrigerated (2–8 °C) | Inert atmosphere (Argon/Nitrogen) recommended |

Stability & Degradation Mechanisms

The instability of 3-Chlorobenzoylacetonitrile is not random; it is mechanistically driven by the acidity of the

Keto-Enol Tautomerism

In solution, the compound exists in equilibrium between the keto form and the enol form. The enol form is stabilized by intramolecular hydrogen bonding but is also more nucleophilic and susceptible to oxidation.

-

Risk Factor: Basic conditions or protic solvents shift the equilibrium toward the enolate, increasing reactivity with atmospheric oxygen.

Hydrolytic Decomposition

The nitrile group (

-

Primary Hydrolysis: Conversion to the amide (3-chlorobenzoylacetamide).

-

Secondary Hydrolysis: Conversion to the acid (3-chlorobenzoylacetic acid).

-

Decarboxylation: The resulting

-keto acid is thermally unstable and decarboxylates to form 3'-chloroacetophenone , a common liquid impurity that ruins the crystalline lattice.

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the irreversible degradation pathways that researchers must mitigate.

Figure 1: Mechanistic pathway showing the vulnerability of the beta-ketonitrile scaffold to tautomerization, oxidation, and hydrolytic decarboxylation.

Handling, Storage, and QC Protocols

To maintain the "White Crystalline" standard, strict environmental controls are required.[2]

Storage Protocol

-

Temperature: Store at 2°C to 8°C (Refrigerated). Room temperature storage significantly accelerates decarboxylation.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Air sensitivity is a documented risk due to the active methylene oxidation.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV degradation.

Quality Control (QC) Workflow

Do not rely solely on the label. Perform this self-validating workflow before using the reagent in critical synthesis.

-

Visual Check: Is it white? If yellow/orange, recrystallize.

-

MP Check: Is it >80°C? If <78°C, significant decarboxylation has likely occurred.

-

H-NMR Verification: Check the integration of the methylene protons (

ppm). Disappearance or shifting indicates enolization or loss of the nitrile group.

QC Decision Logic Diagram

Figure 2: Decision logic for assessing reagent viability based on physical indicators.

References

-

PubChem. (2025).[3][4][5] Compound Summary: 3-(3-Chlorophenyl)-3-oxopropanenitrile (CID 140855).[1] National Library of Medicine. Retrieved from [Link]

-

Fisher Scientific. (n.d.).[1][2] (3-Chlorobenzoyl)acetonitrile 97.0+% Specifications. Retrieved from [Link]

Sources

- 1. (3-Chlorobenzoyl)acetonitrile 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 3-(3-Bromophenyl)-3-oxopropanenitrile | C9H6BrNO | CID 2756839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3-Chlorobenzoyl)acetonitrile | 21667-62-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Whitepaper: Handling, Stability, and Storage of 3-Chlorobenzoylacetonitrile

Executive Summary

3-Chlorobenzoylacetonitrile is a critical

While chemically versatile, this compound presents a dual-stability paradox : its high reactivity—driven by the active methylene group—simultaneously renders it susceptible to moisture-induced hydrolysis and base-catalyzed self-condensation. This guide delineates a self-validating storage and handling protocol designed to maintain purity >98% and prevent the formation of the degradation product, 3-chloroacetophenone.

Physicochemical Profile & Reactivity Mechanisms

To handle 3-Chlorobenzoylacetonitrile effectively, one must understand the electronic forces at play. The molecule features a methylene group (

The Active Methylene Factor

The acidity of the

-

pKa Context: Estimated between 9–11 (DMSO).

-

Consequence: The compound exists in equilibrium with its enol form. In the presence of even weak bases or moisture, it can form a resonance-stabilized carbanion. This makes it an excellent nucleophile for Knoevenagel condensations but also prone to degradation.

Degradation Pathways (Causality)

Storage failure typically results in two specific degradation routes:

-

Hydrolysis: Atmospheric moisture attacks the nitrile carbon, converting it first to an amide, then to a carboxylic acid.

-keto acids are thermally unstable and spontaneously decarboxylate to form 3-chloroacetophenone (a liquid ketone), ruining the solid reagent. -

Dimerization: Trace bases can catalyze the attack of the active methylene on the nitrile group of a neighboring molecule (Thorpe-Ziegler type reaction).

Visualization: Degradation Mechanism

The following diagram illustrates the mechanistic failure points that storage protocols must prevent.

Strategic Storage Protocol (The "System")

Do not rely on simple refrigeration. The storage protocol must be a self-validating system that visually signals integrity.

The Three-Layer Barrier

| Layer | Specification | Function |

| Primary | Amber glass vial with PTFE-lined cap. | Blocks UV (prevents radical formation) and provides chemical resistance. |

| Secondary | Heat-sealed Mylar or aluminized bag. | Acts as the primary moisture vapor barrier. |

| Tertiary | Desiccator cabinet or opaque bin with desiccant packs. | Physical protection and environmental control.[1][2][3][4] |

Environmental Parameters

-

Temperature: 2°C to 8°C (Refrigerated). Note: Freezing (-20°C) is acceptable but increases condensation risk upon thawing.

-

Atmosphere: Argon or Nitrogen backfill is mandatory after every use.

-

Validation: Include a Cobalt-free Humidity Indicator Card (HIC) inside the secondary containment. If the card turns pink/azure (depending on brand), the barrier is compromised.

Operational Workflow: The "Thaw-Use-Purge" Cycle

To prevent condensation—the primary cause of hydrolysis—researchers must strictly follow this logic flow:

Handling & Synthesis Guidelines

Safety Profile (E-E-A-T)

Although 3-Chlorobenzoylacetonitrile is not a volatile liquid nitrile (like acetonitrile), it poses specific risks:

-

Acute Toxicity: Harmful if swallowed. Metabolization may release cyanide ions, though slower than aliphatic nitriles.

-

Irritation: The active methylene group makes the dust highly irritating to mucous membranes and eyes.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Handle only in a fume hood.

Synthesis Application: Knoevenagel Condensation

The most common application is condensing this reagent with aldehydes to form benzylidene derivatives.

Standard Protocol:

-

Solvent: Ethanol or Methanol (Anhydrous).

-

Catalyst: Piperidine or catalytic quantity of weak base.

-

Procedure:

-

Dissolve 1.0 eq of 3-Chlorobenzoylacetonitrile and 1.0 eq of aldehyde in ethanol.

-

Add 0.1 eq piperidine dropwise.

-

Reflux for 2–4 hours.

-

Observation: The product usually precipitates upon cooling.

-

-

Why this works: The base deprotonates the active methylene (pKa ~9), creating a carbanion that attacks the aldehyde carbonyl.

Emergency Response

In the event of exposure, treat as a potential cyanide-releasing compound.

-

Inhalation: Move to fresh air immediately. Oxygen may be required.[3]

-

Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated clothing (nitriles can penetrate leather and cloth).

-

Spill Cleanup: Do not dry sweep (dust generation). Dampen with a chemically inert solvent (e.g., glycol) or water mist (if immediate cleanup is planned) and scoop into a hazardous waste container. Treat waste stream as "Nitrile/Cyanide capable."

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76392, 3-(3-Chlorophenyl)-3-oxopropanenitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Nitriles and Beta-Ketonitriles. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Benzoylacetonitrile derivatives. (Referenced for general hazard profiling of class).

Sources

Section 1: Chemical Identity and Predicted Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 3-Chlorobenzoylacetonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction for the Modern Researcher

In the landscape of drug discovery and materials science, novel chemical intermediates like 3-Chlorobenzoylacetonitrile are indispensable building blocks. As a β-ketonitrile, it possesses a unique reactivity profile conferred by its three core functional groups: the aromatic chloride, the ketone, and the nitrile. This trifecta of reactivity makes it a valuable precursor for synthesizing complex heterocyclic scaffolds and other pharmacologically relevant molecules.

However, the very reactivity that makes this compound synthetically valuable also necessitates a profound understanding of its potential hazards. Comprehensive safety data for novel or niche intermediates is often scarce. This guide is structured to address this reality. In the absence of a dedicated, peer-reviewed Safety Data Sheet (SDS) for 3-Chlorobenzoylacetonitrile, we will employ a foundational principle of toxicology and chemical safety: analog-based hazard assessment . By critically evaluating the known safety profiles of structurally similar compounds, we can construct a robust and cautious framework for its safe handling. This document moves beyond a simple recitation of SDS sections; it provides a logical, experience-driven guide for researchers, explaining the causality behind safety protocols and empowering you to work with confidence and, above all, safety.

Identifying a compound is the first step in any safety assessment. While 3-Chlorobenzoylacetonitrile is not widely cataloged, we can define its core characteristics and infer its physical properties by examining its structural relatives.

The primary analogs used for this assessment are:

-

(4-Chlorobenzoyl)acetonitrile: The positional isomer, providing the closest data set.

-

3-Chlorobenzonitrile: The parent benzonitrile, lacking the acetyl group.

-

Benzoylacetonitrile: The parent β-ketonitrile, lacking the chlorine substituent.

| Property | 3-Chlorobenzoylacetonitrile (Predicted) | (4-Chlorobenzoyl)acetonitrile | 3-Chlorobenzonitrile | Benzoylacetonitrile | Reference |

| Molecular Formula | C₉H₆ClNO | C₉H₆ClNO | C₇H₄ClN | C₉H₇NO | N/A |

| Molecular Weight | 179.60 g/mol | 179.60 g/mol | 137.57 g/mol | 145.16 g/mol | [1][2][3] |

| Appearance | Predicted to be a solid | Solid | Light cream Powder Solid | Solid | [1][3][4] |

| Melting Point | Data not available | 128 - 131 °C | 38 - 42 °C | 79 - 82 °C | [1][3][4] |

| Boiling Point | Data not available | Data not available | 94 °C | Data not available | [1] |

| Solubility | Predicted to be insoluble in water | Data not available | Insoluble in water | Data not available | [1] |

Expert Insight: The addition of the acetyl group in 3-Chlorobenzoylacetonitrile compared to 3-Chlorobenzonitrile would be expected to significantly increase its melting point and decrease its volatility, making it a solid at room temperature. Its insolubility in water is a critical factor for spill management and environmental considerations.

Section 2: A Comparative Analysis of Hazard Identification

The Globally Harmonized System (GHS) provides a universal language for chemical hazards. By comparing the GHS classifications of our chosen analogs, we can build a reliable, albeit conservative, hazard profile for 3-Chlorobenzoylacetonitrile.

| Hazard Statement (H-Code) | Hazard Description | (4-Chlorobenzoyl)acetonitrile[4] | 3-Chlorobenzonitrile[1][2] | Acetonitrile (General Nitrile Hazard)[5][6] | Predicted Hazard for 3-Chlorobenzoylacetonitrile |

| H302 | Harmful if swallowed | Yes | Yes | Yes | Highly Probable |

| H312 | Harmful in contact with skin | No | Yes (some sources) | Yes | Probable |

| H315 | Causes skin irritation | Yes | No (some sources) | No | Probable |

| H319 | Causes serious eye irritation | Yes | Yes | Yes | Highly Probable |

| H332 | Harmful if inhaled | No | No | Yes | Possible |

| H412 | Harmful to aquatic life with long lasting effects | No | Yes (some sources) | No | Possible |

Causality Behind the Hazards:

-

Acute Oral Toxicity (H302): The consistent classification across all primary analogs strongly suggests this is a primary route of exposure and hazard. The nitrile functional group is the key driver here, as it can be metabolized to release cyanide, interfering with cellular respiration.

-

Eye and Skin Irritation (H319, H315): The data from the 4-chloro isomer is particularly compelling[4]. Ketones and aromatic halides can be irritating to mucous membranes and skin. Therefore, assuming both skin and serious eye irritation is a prudent and necessary precaution.

The following workflow illustrates the logic of this analog-based hazard assessment.

Caption: Analog-based hazard assessment workflow.

Section 3: Field-Proven Protocols for Safe Handling and Exposure Control

A robust safety culture is built on a foundation of proactive, not reactive, measures. The following protocols are designed as a self-validating system to minimize exposure.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure should be engineered out of the process wherever possible.

-

Certified Chemical Fume Hood: All manipulations of 3-Chlorobenzoylacetonitrile, from weighing to reaction setup and workup, must be performed inside a properly functioning chemical fume hood. This is non-negotiable. The hood contains vapors and dust, protecting the researcher's breathing zone.

-

Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary layer of protection against fugitive emissions.

-

Emergency Equipment: The work area must have immediate access to a safety shower and an eyewash station. Verify their functionality weekly.[7]

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential but should never be relied upon as the primary means of protection.

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common standard, but for prolonged operations or direct contact, consider heavier-duty gloves like butyl rubber. Crucially, gloves must be changed immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or rapid reaction, such as quenching a reaction.[7]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers the legs completely; shorts and open-toed shoes are prohibited.

The diagram below outlines the standard workflow for handling this and similar chemical reagents.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoylacetonitrile | C9H7NO | CID 64799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. unigel.com.br [unigel.com.br]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bio-active Five-Membered Heterocycles from 3-Chlorobenzoylacetonitrile

Foreword: The Strategic Value of 3-Chlorobenzoylacetonitrile in Heterocyclic Chemistry

Five-membered heterocyclic scaffolds are foundational pillars in modern medicinal chemistry and drug development.[1] Their unique stereoelectronic properties allow them to function as bioisosteres for phenyl groups and engage in specific, high-affinity interactions with biological targets.[2][3] Among the vast array of starting materials for constructing these vital structures, β-ketonitriles stand out for their versatility. Specifically, 3-Chlorobenzoylacetonitrile, with its three distinct reactive centers—a carbonyl group, a nitrile moiety, and an active methylene group—serves as an exceptionally powerful and adaptable synthon for generating a diverse portfolio of heterocyclic compounds, including pyrazoles, isoxazoles, and thiophenes.[4][5]

This guide provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for leveraging 3-Chlorobenzoylacetonitrile in key synthetic transformations. More than a mere recitation of steps, this document elucidates the mechanistic rationale behind the protocols, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Section 1: Synthesis of 3-Amino-5-(3-chlorophenyl)pyrazoles via Cyclocondensation

Scientific Rationale & Mechanistic Insight: The synthesis of pyrazoles from β-dicarbonyl compounds or their equivalents is a cornerstone of heterocyclic chemistry.[6] The reaction of 3-chlorobenzoylacetonitrile with hydrazine proceeds via a classical cyclocondensation pathway. The highly nucleophilic hydrazine initially attacks the electrophilic carbonyl carbon of the β-ketonitrile. The resulting hydrazone intermediate undergoes a spontaneous intramolecular cyclization, where the terminal amino group attacks the nitrile carbon. Tautomerization of the resulting imine yields the stable, aromatic 3-amino-5-aryl-pyrazole ring system.[6][7] This method is highly efficient and regioselective, driven by the formation of a thermodynamically stable aromatic ring.

Experimental Protocol: Synthesis of 5-(3-chlorophenyl)-1H-pyrazol-3-amine

Workflow Overview:

Caption: Workflow for Pyrazole Synthesis.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 3-Chlorobenzoylacetonitrile | 179.60 | 5.0 g | 27.8 | Starting Material |

| Hydrazine Hydrate (~64%) | 50.06 | 2.0 mL | ~41.2 | N-N Synthon |

| Ethanol (95%) | 46.07 | 50 mL | - | Solvent |

| Acetic Acid (Glacial) | 60.05 | 2-3 drops | - | Catalyst |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (27.8 mmol) of 3-chlorobenzoylacetonitrile in 50 mL of 95% ethanol.

-

Reagent Addition: To the stirred solution, add 2.0 mL (~41.2 mmol) of hydrazine hydrate followed by 2-3 drops of glacial acetic acid. The acid serves to catalyze the initial condensation step.

-

Reaction Execution: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Product Isolation: After completion, cool the reaction mixture to room temperature, then chill further in an ice bath for 30 minutes. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold ethanol (10 mL each) to remove unreacted starting materials and impurities.

-

Drying: Dry the purified solid in a vacuum oven at 60 °C to a constant weight. The expected product is 5-(3-chlorophenyl)-1H-pyrazol-3-amine.

Section 2: Synthesis of 3-Amino-5-(3-chlorophenyl)isoxazoles

Scientific Rationale & Mechanistic Insight: The synthesis of isoxazoles from β-ketonitriles mirrors the pyrazole synthesis, employing hydroxylamine in place of hydrazine.[8][9] The reaction proceeds through the formation of an oxime intermediate at the carbonyl position. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the oxime's hydroxyl group onto the electrophilic nitrile carbon.[10][11] A critical experimental consideration is the use of hydroxylamine hydrochloride, which must be neutralized in situ with a mild base (e.g., sodium acetate, pyridine) to generate the free, nucleophilic hydroxylamine required for the reaction to proceed efficiently.

Experimental Protocol: Synthesis of 5-(3-chlorophenyl)isoxazol-3-amine

Workflow Overview:

Caption: Workflow for Isoxazole Synthesis.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 3-Chlorobenzoylacetonitrile | 179.60 | 5.0 g | 27.8 | Starting Material |

| Hydroxylamine Hydrochloride | 69.49 | 2.3 g | 33.1 | N-O Synthon |

| Sodium Acetate (Anhydrous) | 82.03 | 2.7 g | 32.9 | Base |

| Ethanol (95%) | 46.07 | 60 mL | - | Solvent |

Step-by-Step Procedure:

-

Reaction Setup: Combine 5.0 g (27.8 mmol) of 3-chlorobenzoylacetonitrile, 2.3 g (33.1 mmol) of hydroxylamine hydrochloride, and 2.7 g (32.9 mmol) of anhydrous sodium acetate in a 250 mL round-bottom flask.

-

Solvent Addition: Add 60 mL of 95% ethanol and equip the flask with a magnetic stirrer and a reflux condenser.

-

Reaction Execution: Heat the suspension to reflux with vigorous stirring. The reaction mixture will gradually become more homogeneous as the reaction progresses. Monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Product Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold deionized water with stirring. A precipitate will form.

-

Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water. For higher purity, recrystallize the product from an appropriate solvent system, such as an ethanol/water mixture.

-

Drying: Dry the crystalline product in a vacuum oven at 60 °C. The expected product is 5-(3-chlorophenyl)isoxazol-3-amine.

Section 3: Synthesis of 2-Amino-4-(3-chlorophenyl)thiophene-3-carbonitrile via Gewald Reaction

Scientific Rationale & Mechanistic Insight: The Gewald reaction is a powerful multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[12][13] The reaction condenses a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[13] In this specific application, 3-chlorobenzoylacetonitrile ingeniously serves as both the ketone and the active methylene nitrile source. The mechanism is initiated by a base-catalyzed Knoevenagel condensation between the ketone of one molecule and the active methylene of another.[13][14] Elemental sulfur then adds to the resulting α,β-unsaturated nitrile. The crucial ring-closing step involves an intramolecular nucleophilic attack of the sulfur anion onto the nitrile's triple bond, followed by tautomerization to yield the aromatic 2-aminothiophene product.[12] The choice of base (e.g., morpholine, triethylamine) is critical for facilitating both the initial condensation and the sulfur addition steps.[12]

Gewald Reaction Mechanism:

Caption: Key stages of the Gewald Reaction.

Experimental Protocol: Synthesis of 2-amino-4-(3-chlorophenyl)-5-benzoylthiophene-3-carbonitrile

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 3-Chlorobenzoylacetonitrile | 179.60 | 5.0 g | 27.8 | Ketone & Nitrile Source |

| Elemental Sulfur | 32.06 | 0.98 g | 30.6 (S atoms) | Sulfur Source |

| Morpholine | 87.12 | 2.7 mL | 30.6 | Base Catalyst |

| Ethanol (95%) | 46.07 | 40 mL | - | Solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL three-necked flask fitted with a stirrer, reflux condenser, and thermometer, suspend 5.0 g (27.8 mmol) of 3-chlorobenzoylacetonitrile and 0.98 g (30.6 mmol) of finely powdered elemental sulfur in 40 mL of ethanol.

-

Catalyst Addition: Slowly add 2.7 mL (30.6 mmol) of morpholine to the stirred suspension. An exothermic reaction may be observed.

-

Reaction Execution: Gently heat the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Product Isolation: After the reaction is complete, cool the mixture in an ice bath. The product will crystallize from the solution.

-

Purification: Filter the solid product and wash it with a small amount of cold ethanol to remove residual morpholine and sulfur.

-

Drying: Dry the yellow crystalline product under vacuum. The expected product is 2-amino-4-(3-chlorophenyl)thiophene-3-carbonitrile.

Section 4: Pharmacological Significance of Synthesized Heterocycles

The strategic synthesis of these five-membered heterocycles is driven by their immense therapeutic potential.

-

Pyrazoles: This class of compounds exhibits a vast range of biological activities, including anti-inflammatory, analgesic, anticancer, antidepressant, and antimicrobial properties.[6][15] The blockbuster anti-inflammatory drug Celecoxib features a pyrazole core, highlighting the scaffold's importance in drug design.[6]

-

Isoxazoles: Isoxazole-containing molecules are key components in numerous FDA-approved drugs.[16] They are known for their antibacterial (e.g., Cloxacillin), anti-inflammatory (e.g., Valdecoxib), and antiviral activities.[16][17] The isoxazole ring's unique electronic nature contributes to favorable pharmacokinetic and pharmacodynamic profiles.[16]

-

Thiophenes: As bioisosteres of benzene, thiophenes are prevalent in medicinal chemistry.[2][3] Substituted 2-aminothiophenes, such as those produced via the Gewald reaction, are particularly valuable and serve as precursors to drugs with anti-psychotic, anti-inflammatory, and anti-anxiety effects.[2][18]

The protocols detailed herein provide reliable and efficient pathways to these high-value molecular scaffolds, empowering researchers to accelerate discovery in the field of medicinal chemistry.

References

-

Al-Matar, H. M., et al. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. TÜBİTAK Academic Journals. Available at: [Link]

-

Frontiers Research Topic. (n.d.). Five-membered Heterocycles: Synthesis and Applications. Frontiers. Available at: [Link]

-

Al-Mousawi, S. M., et al. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry. Available at: [Link]

-

El-Naggar, M., et al. (2017). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. SciRP.org. Available at: [Link]

-

Van Houten, K. A., et al. (2010). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available at: [Link]

- Google Patents. (n.d.). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

Al-Obaidi, A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

-

Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

-

Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

-

Pathak, A., & Sharma, N. (2020). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]

-

Verma, G., et al. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

-

Al-Hourani, B. J. (2017). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. Available at: [Link]

-

Boruah, M., et al. (2018). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ChemistrySelect. Available at: [Link]

-

LibreTexts Chemistry. (2021). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

-

Dorcet, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Available at: [Link]

-

Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Available at: [Link]

-

G. K. S. Prakash, et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. Available at: [Link]

-

MDPI Encyclopedia. (2021). Biological Activities of Thiophenes. Available at: [Link]

-

Hawash, M. M., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. Journal of Advanced Research. Available at: [Link]

-

Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

-

Kociolek, M. G., et al. (2005). Synthesis of β-Ketonitriles from 3-Bromoisoxazoles. Letters in Organic Chemistry. Available at: [Link]

-

ResearchGate. (2017). Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. Available at: [Link]

-

Kociolek, M. G., et al. (2005). Synthesis of β -Ketonitriles from 3-Bromoisoxazoles. Ingenta Connect. Available at: [Link]

-

ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available at: [Link]

-

Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Martins, P., et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Physics: Conference Series. Available at: [Link]

-

Doubtnut. (2020). REACTION WITH HYDRAZINE. YouTube. Available at: [Link]

-

ResearchGate. (2017). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Available at: [Link]

-

Schmitt, D. C., et al. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications. Available at: [Link]

-

Asif, M. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]

- Google Patents. (n.d.). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.

-

ChemRxiv. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]

-

PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

-